molecular formula C14H15N3O4 B12283832 Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B12283832
M. Wt: 289.29 g/mol
InChI Key: YSTVIMXTTXOZGZ-UHFFFAOYSA-N
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Description

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a carbobenzyloxy (Cbz) protecting group at the 4-position amino moiety and a methyl ester at the 3-position. The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, ensuring stability while allowing selective deprotection under mild conditions (e.g., hydrogenolysis). This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. Its structural complexity and functional versatility make it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 1-methyl-4-(phenylmethoxycarbonylamino)pyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-17-8-11(12(16-17)13(18)20-2)15-14(19)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19)

InChI Key

YSTVIMXTTXOZGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclization

A common approach involves reacting methylhydrazine with a β-keto ester bearing a nitro group at the γ-position. For example, ethyl 4-nitroacetoacetate reacts with methylhydrazine to form 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent reduction of the nitro group yields the 4-amino intermediate, which is protected with Cbz.

Key Reaction:
$$
\text{β-keto ester} + \text{methylhydrazine} \xrightarrow{\text{THF, -20°C}} \text{4-nitro-pyrazole ester} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-amino-pyrazole ester} \xrightarrow{\text{Cbz-Cl, pyridine}} \text{Cbz-protected derivative}
$$
Yield: 70–85% for cyclization, 90–95% for reduction, 80–88% for Cbz protection.

Regioselective Amination and Cbz Protection

Nitration-Reduction Strategy

Direct nitration of 1-methylpyrazole-3-carboxylate at the 4-position is challenging due to electronic and steric factors. Instead, pre-installing a nitro group during pyrazole formation ensures regioselectivity. For instance, 4-nitro-1-methyl-1H-pyrazole-3-carboxylic acid is synthesized via cyclocondensation, followed by catalytic hydrogenation (10% Pd/C, H₂, EtOH) to yield the 4-amino derivative. The amine is then protected using benzyl chloroformate (Cbz-Cl) in dichloromethane with pyridine as a base.

Example Protocol:

  • Starting Material : 4-Nitro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
  • Reduction : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h → 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (94% yield).
  • Cbz Protection : Cbz-Cl (1.1 eq), pyridine (2 eq), DCM, 0°C → RT, 6 h → this compound (86% yield).

Esterification and Functional Group Interconversion

Carboxylic Acid to Methyl Ester Conversion

If the pyrazole core is synthesized with a carboxylic acid at position 3, esterification is achieved via Fischer–Speier reaction (MeOH, H₂SO₄) or Mitsunobu conditions (DIAD, PPh₃, MeOH). For example, 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylic acid is treated with methanol and catalytic sulfuric acid under reflux to yield the methyl ester.

Optimized Conditions:

  • Reagents : MeOH (excess), H₂SO₄ (0.1 eq), 80°C, 8 h
  • Yield : 92–95%.

Alternative Routes via Intermediate Halogenation

Bromination-Amination Sequence

In a patent-derived method, 4-bromo-1-methyl-1H-pyrazole-3-carboxylate undergoes nucleophilic amination with aqueous ammonia or benzylamine, followed by Cbz protection. This approach avoids nitration but requires palladium-catalyzed amination (e.g., Buchwald–Hartwig).

Example:

  • Bromination : NBS (1 eq), THF, 25°C, 2 h → 4-Bromo-1-methyl-1H-pyrazole-3-carboxylate (89% yield).
  • Amination : NH₃ (7 M in MeOH), Pd₂(dba)₃, Xantphos, 100°C, 24 h → 4-Amino derivative (78% yield).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation Hydrazine + β-keto ester 70–85% High regioselectivity Multi-step, nitro reduction required
Bromination-Amination Pd-catalyzed amination of bromide 75–80% Avoids nitro intermediates Costly catalysts, harsh conditions
Direct Esterification Fischer–Speier reaction 90–95% Simple, high efficiency Requires free carboxylic acid

Analytical Characterization Data

  • ¹H NMR (DMSO-d₆): δ 7.40–7.30 (m, 5H, Cbz aromatic), 5.19 (s, 2H, CH₂-Cbz), 3.85 (s, 3H, COOCH₃), 3.72 (s, 3H, N-CH₃).
  • HPLC Purity : ≥99.5% (C18 column, 40% acetonitrile/water).
  • HRMS : m/z [M + H]⁺ calcd for C₁₄H₁₆N₃O₄: 298.1134; found: 298.1138.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Patent WO2015063709A1 highlights toluene/water biphasic systems for Cbz protection, enabling easy separation and reducing byproducts. Additionally, recrystallization from ethanol/water (40–60%) achieves >99.5% purity without chromatography.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing formation of 5-amino regioisomers during cyclization (up to 10% in some cases).
  • Cbz Stability : Acidic conditions during esterification may cleave Cbz; neutral or basic conditions (e.g., DCC/DMAP) are preferred.
  • Catalyst Recycling : Pd/C from nitro reduction can be reused 3–4 times without significant yield drop.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Cbz group yields the free amine, while oxidation can lead to carboxylic acids or other oxidized derivatives .

Scientific Research Applications

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes

Mechanism of Action

The mechanism of action of Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. The Cbz-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrazole ring can also interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent-Driven Structural and Physical Properties

Pyrazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:

Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate (CAS 1700183-72-7)
  • Structure: Features a free amino group at position 4 and a propyl group at position 1.
  • Properties: The unprotected amino group increases reactivity but reduces stability under acidic or oxidative conditions.
  • Applications : Used as a precursor for further functionalization in anticancer agent synthesis .
Methyl 4-[2-(1,3-dioxo-isoindol-2-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxylate (5b)
  • Structure : Contains a 1,3-dioxoisoindole-ethyl substituent at position 3.
  • Properties : Melting point (153–154°C) is significantly higher than the target compound, likely due to increased rigidity from the aromatic isoindole group. Yield (24%) is moderate, reflecting synthetic challenges in introducing bulky substituents .
Methyl 4-heptadecyl-1H-pyrazole-3-carboxylate (7a)
  • Structure : Bears a long alkyl chain (heptadecyl) at position 4.
  • Properties : Lower melting point (oil at room temperature) due to the flexible alkyl chain. Higher molecular weight (365 g/mol) impacts solubility in polar solvents. Yield (60%) is superior to analogs with complex substituents .
Methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 17827-61-1)
  • Structure : Simplest analog, lacking substituents at position 4.
  • Properties : Boiling point (108–110°C at 1 Torr) and density (1.18 g/cm³) provide baseline data for comparing steric and electronic effects of added groups. Used as a building block for heterocyclic libraries .
Methyl 4-(1-cyano-1-methylethyl)-1-methyl-1H-pyrazole-3-carboxylate (CAS 2228324-46-5)
  • Structure: Includes a cyano-substituted tert-butyl group at position 4.
  • Properties: The electron-withdrawing cyano group enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight (207.23 g/mol) is lower than the target compound, reflecting the compact substituent .

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl stretches (Cbz and ester) appear near 1705 cm⁻¹, similar to analog 5b .
  • NMR : The Cbz group’s benzyl protons resonate as distinct multiplets at δ 7.3–7.5 ppm, absent in analogs like 7a or 7b .
  • Mass Spectrometry : Molecular ion peaks for Cbz-containing compounds are typically intense, whereas alkylated analogs (e.g., 7a) show fragmentation patterns dominated by alkyl chain loss .

Biological Activity

Methyl 4-(Cbz-amino)-1-methyl-1H-pyrazole-3-carboxylate, a compound with the CAS number 1791428-83-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the Cbz (carbobenzyloxy) group enhances its pharmacological profile by improving solubility and stability. Its molecular formula is C13H14N4O4C_{13}H_{14}N_{4}O_{4}.

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties, particularly against HIV. In a study screening various pyrazole-based compounds, this compound was identified as a promising candidate due to its ability to inhibit HIV-1 replication in vitro without exhibiting toxicity at effective concentrations .

Key Findings:

  • Inhibition Assay: The compound demonstrated dose-dependent inhibition of HIV-1 replication, with an EC50 value indicating effective antiviral activity.
  • Mechanism of Action: Unlike traditional antiviral drugs, this compound does not inhibit the main viral enzymes, suggesting a unique mechanism that may help in circumventing drug resistance .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In a comparative study, it was shown to possess antifungal activity against various phytopathogenic fungi, outperforming some established fungicides .

Table 1: Antifungal Activity Comparison

CompoundFungal Strain TestedInhibition Percentage
This compoundFusarium oxysporum75%
BoscalidFusarium oxysporum60%
Compound XFusarium graminearum70%

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives have revealed that modifications on the pyrazole ring significantly influence biological activity. For instance, the introduction of different substituents at specific positions on the ring can enhance or diminish activity against targeted pathogens.

Key Observations:

  • Substituent Effects: The presence of electron-donating groups generally increases activity, while electron-withdrawing groups may decrease it.
  • Hydrophobic Interactions: The hydrophobic nature of certain substituents contributes to improved binding affinity towards biological targets .

Case Study 1: HIV Inhibition

In a comprehensive study involving this compound, researchers found that the compound effectively inhibited HIV replication in human cell lines. The study reported an EC50 value of approximately 20 µM, indicating significant antiviral potential without cytotoxic effects at similar concentrations .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of the compound demonstrated its effectiveness against several fungal strains. The compound exhibited a notable inhibition rate compared to standard antifungal agents, suggesting its potential utility in agricultural applications .

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